Phenyl-sulfonium chloride

Overview

Description

Phenylsulfonyl chloride (C₆H₅SO₂Cl) is a sulfonyl chloride derivative characterized by a sulfonyl group (-SO₂Cl) attached to a benzene ring. It is a key intermediate in organic synthesis, widely used for introducing sulfonyl groups into target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl-sulfonium chloride can be synthesized through several methods. One common approach involves the reaction of diphenyl sulfide with a chlorinating agent such as sulfuryl chloride. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl-sulfonium chloride undergoes a variety of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: Phenyl-sulfoxide and phenyl-sulfone.

Reduction: Diphenyl sulfide.

Substitution: Various substituted phenyl-sulfonium compounds depending on the nucleophile used.

Scientific Research Applications

Photopolymerization Applications

Cationic Photopolymerization Initiators

Phenyl-sulfonium chloride is primarily utilized as a photoacid generator (PAG) in cationic photopolymerization processes. This method is essential for the UV-curing of various monomers such as epoxy, vinyl ether, and oxetane. The compound's ability to generate strong acids upon UV irradiation makes it a potent initiator for these reactions.

Case Study: Novel PAG Development

A study introduced new sulfonium-based PAGs, including this compound derivatives, which demonstrated enhanced stability and reactivity compared to traditional initiators. The research highlighted the thermal stability of these compounds, showing that they do not decompose until temperatures exceed 300 °C, making them suitable for high-performance applications in UV-curing technologies .

| Property | This compound | Traditional PAGs |

|---|---|---|

| Thermal Stability | >300 °C | <220 °C |

| Reactivity in Cationic Systems | High | Moderate |

| Application | UV-Curing | General Photopolymerization |

Applications in Solar Cell Technology

Stabilization of Perovskite Solar Cells

Recent advancements have explored the use of sulfonium salts, including this compound derivatives, for enhancing the stability of perovskite solar cells (PSCs). A specific compound, dimethylphenethylsulfonium iodide (DMPESI), was utilized for post-deposition treatment of perovskite films, leading to significant improvements in their durability and performance.

Case Study: DMPESI Treatment Effects

The DMPESI-treated PSCs exhibited less than 1% performance loss after over 4,500 hours of maximum power point tracking. This treatment effectively passivated surface defects and suppressed non-radiative recombination, resulting in superior device performance and stability under various environmental conditions .

| Performance Metric | DMPESI-Treated PSCs | Control PSCs |

|---|---|---|

| Performance Loss | <1% after 4,500 hours | >10% after similar duration |

| Stability under Humidity | Excellent | Poor |

| Phase Retention | Black phase maintained | Transition to yellow phase |

Synthetic Applications

This compound also serves as an effective precursor for generating aryl radicals in synthetic organic chemistry. Its utility as an aryl radical precursor enables various transformations in organic synthesis.

Case Study: Aryl Radical Generation

Recent research has shown that phenyl-sulfonium salts can be used to generate aryl radicals efficiently under mild conditions. This application is particularly valuable in synthetic pathways where aryl radicals are necessary intermediates .

Mechanism of Action

The mechanism by which phenyl-sulfonium chloride exerts its effects involves the formation of reactive intermediates. The sulfonium ion is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Sulfonyl chlorides share the -SO₂Cl functional group but differ in substituents, influencing their reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Differences

Reactivity and Stability

- Electron Effects : Phenylsulfonyl chloride’s benzene ring is electron-withdrawing, enhancing electrophilicity at the sulfur center compared to p-toluenesulfonyl chloride, where the methyl group donates electrons, slightly reducing reactivity .

- Steric Effects: Bulky substituents, as in [3-(4-Methoxyphenoxy)Phenyl]sulfonyl chloride, hinder nucleophilic attack, making reactions slower but more selective .

- Synthetic Flexibility : Methanesulfonyl chloride’s small size allows rapid reactions with nucleophiles, whereas phenyl derivatives require optimized conditions for efficient conversion .

Research Findings and Trends

Recent studies highlight advancements in sulfonyl chloride chemistry:

- Visible-Light Catalysis : Phenylsulfonyl chloride participates in hydrosulfonylation of alkenes under photocatalytic conditions, enabling efficient C-S bond formation .

- Fluorinated Alternatives : Research focuses on fluorine-free sulfonyl chlorides to address environmental and health risks associated with perfluorinated compounds .

- Biomedical Applications : Derivatives like (3,5-Difluorophenyl)methanesulfonyl chloride are explored for enzyme inhibition and drug delivery due to their tunable lipophilicity .

Biological Activity

Phenyl-sulfonium chloride (PSC) is an organosulfur compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a sulfonium ion bonded to a phenyl group and a chloride ion. It serves as a reagent in organic synthesis and has been studied for its potential applications in drug development and polymer production.

The primary mechanism of action for PSC involves S-allylation , where it interacts with various biological targets. This interaction is crucial for the formation of organosulfur compounds, such as sulfoxides, which are significant in various biochemical pathways.

Biochemical Pathways

- Cationic Photopolymerization : PSC is utilized in cationic photopolymerization processes, which are essential for UV-curing applications. This process involves the generation of strong acids upon photolysis, facilitating the deprotection of acid-labile groups on substrates .

- Electron Donor-Acceptor Complexes : PSC can participate in electron transfer reactions, demonstrating its role as an acceptor in electron donor-acceptor complexes, which are critical in various photochemical reactions .

Antimicrobial Properties

Research indicates that derivatives of PSC exhibit antimicrobial properties. For instance, studies have shown that certain sulfonyl phenoxides derived from PSC demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi . However, some derivatives have shown limited efficacy, highlighting the need for further investigation into structure-activity relationships.

| Compound Type | Target Organisms | Activity Level |

|---|---|---|

| Sulfonyl Phenoxides | Staphylococcus aureus (MRSA) | No significant activity |

| Escherichia coli | No significant activity | |

| Candida albicans | Limited activity |

Anticancer Potential

The anticancer properties of PSC derivatives are under investigation, with some studies suggesting that they may inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction. The exact pathways remain to be fully elucidated but may involve the modulation of cellular signaling pathways related to cell survival and death .

Case Studies

- Photoinitiators in Polymer Chemistry : A study demonstrated that PSC derivatives serve as efficient photoinitiators for cationic polymerization, significantly enhancing the polymerization rate compared to traditional initiators. This property is attributed to their ability to generate strong acids upon exposure to UV light, which catalyzes the polymerization process .

- Toxicity Screening : In a high-throughput screening study involving human neural stem cells (NSCs), several sulfonium salts were evaluated for neurotoxicity. While PSC itself was not directly tested, related compounds showed selective toxicity profiles that warrant further exploration into their safety and efficacy for therapeutic applications .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for drug development and industrial applications. Future studies should focus on:

- Structural Modifications : Investigating how modifications to the PSC structure can enhance its biological activity.

- Mechanistic Studies : Elucidating the detailed mechanisms by which PSC exerts its antimicrobial and anticancer effects.

- Clinical Applications : Exploring potential clinical applications for PSC derivatives in treating infections or cancer.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing phenyl-sulfonium chloride or analogous sulfonyl chlorides?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, benzenesulfonyl chloride derivatives can be prepared by reacting sulfonic acids with excess SOCl₂ under reflux (80–100°C) for 4–6 hours, followed by distillation to isolate the product . Ensure moisture-free conditions to prevent hydrolysis.

Q. How should researchers handle and store sulfonyl chlorides like this compound to maintain stability?

- Methodological Answer : Store sulfonyl chlorides in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to aqueous environments, as hydrolysis to sulfonic acids can occur. Use desiccants like silica gel in storage areas. During handling, wear nitrile gloves and work in a fume hood to mitigate respiratory and dermal exposure risks .

Q. What analytical techniques are most effective for characterizing sulfonyl chlorides?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphorus-containing derivatives) to confirm molecular structure.

- FT-IR spectroscopy to identify characteristic S=O stretches (~1350–1150 cm⁻¹).

- Melting point determination (e.g., 90–93°C for phenylmethanesulfonyl chloride) .

- HPLC or GC-MS to assess purity and detect side products .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of sulfonyl chlorides in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution or hydrolysis. For example, Fukui indices and electrostatic potential maps help identify reactive sites (e.g., electrophilic sulfur centers). Software like Gaussian or ORCA can simulate transition states and activation energies to optimize reaction conditions .

Q. What strategies resolve contradictions in experimental data when studying sulfonyl chloride reaction mechanisms?

- Methodological Answer : Contradictions (e.g., unexpected byproducts) require:

- Control experiments to isolate variables (e.g., temperature, solvent polarity).

- Isotopic labeling (e.g., ¹⁸O in water) to trace hydrolysis pathways.

- Kinetic studies to differentiate between SN1 and SN2 mechanisms. Cross-validate findings using multiple spectroscopic techniques .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report exact molar ratios, reaction times, temperatures, and purification steps (e.g., recrystallization solvents).

- Include characterization data (e.g., NMR shifts, HPLC retention times) in the main text or supplementary information.

- For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .

Q. How can reaction conditions be optimized to minimize side reactions during sulfonamide synthesis from sulfonyl chlorides?

- Methodological Answer :

- Temperature control : Lower temperatures (0–25°C) reduce hydrolysis side reactions.

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.

- Base choice : Triethylamine or pyridine neutralizes HCl byproducts, shifting equilibrium toward sulfonamide formation.

- Stoichiometry : Use a 10–20% excess of amine nucleophile to maximize yield .

Properties

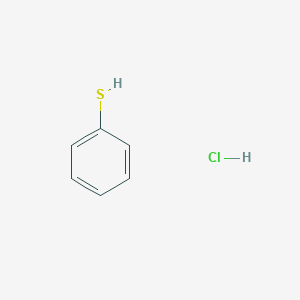

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.